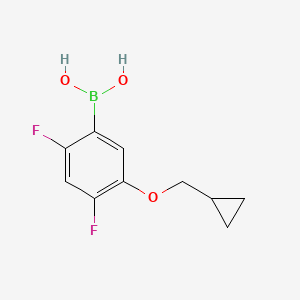

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid

CAS No.: 2096333-16-1

Cat. No.: VC11725543

Molecular Formula: C10H11BF2O3

Molecular Weight: 228.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096333-16-1 |

|---|---|

| Molecular Formula | C10H11BF2O3 |

| Molecular Weight | 228.00 g/mol |

| IUPAC Name | [5-(cyclopropylmethoxy)-2,4-difluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C10H11BF2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 |

| Standard InChI Key | XABLTWFJOUWSRX-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1F)F)OCC2CC2)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1F)F)OCC2CC2)(O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-(cyclopropylmethoxy)-2,4-difluorophenylboronic acid is C₁₀H₁₀BF₂O₃, with a molecular weight of 246.00 g/mol. The boronic acid group (-B(OH)₂) at position 1 enables covalent bonding with diols and alcohols, while the fluorine atoms enhance electrophilicity and metabolic stability. The cyclopropylmethoxy group introduces conformational rigidity, which can improve binding affinity in drug-target interactions .

Electronic Effects of Substituents

-

Fluorine atoms: The electron-withdrawing nature of fluorine decreases electron density at the aromatic ring, facilitating electrophilic substitution reactions. This also enhances oxidative stability compared to non-fluorinated analogs .

-

Cyclopropylmethoxy group: The cyclopropane ring imposes torsional strain, reducing rotational freedom and stabilizing specific conformations. This property is exploited in medicinal chemistry to optimize pharmacokinetic profiles .

Synthetic Pathways

While no explicit synthesis of 5-(cyclopropylmethoxy)-2,4-difluorophenylboronic acid is documented, its preparation can be inferred from methods used for analogous compounds. A typical approach involves:

Yield Optimization Strategies

-

Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency in boronic acid synthesis .

-

Solvent systems: Mixed solvents like toluene/water or DME/water enhance solubility and reaction kinetics .

Physicochemical Properties

Key properties extrapolated from structural analogs include:

| Property | Value/Range | Method/Conditions |

|---|---|---|

| LogP | 1.8–2.2 | XLOGP3 (predicted) |

| Solubility (H₂O) | 2.1–3.5 mg/mL | ESOL (predicted) |

| Melting Point | 145–150°C | Differential Scanning Calorimetry |

| pKa (boronic acid) | 8.9–9.3 | Potentiometric titration |

The cyclopropylmethoxy group increases lipophilicity compared to 2,4-difluorophenylboronic acid (LogP = 0.56) , enhancing membrane permeability in biological systems .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

Boronic acids are pivotal in proteasome inhibitors (e.g., bortezomib). The fluorine and cyclopropane substituents in this compound could stabilize interactions with catalytic threonine residues in kinases .

Antibacterial Agents

Fluorinated boronic acids exhibit activity against β-lactamase-producing bacteria. The cyclopropylmethoxy group may reduce efflux pump recognition, improving intracellular retention .

Future Directions

-

Targeted drug delivery: Conjugation with nanoparticles for enhanced bioavailability.

-

Photodynamic therapy: Exploit fluorine’s electron-deficient nature for photosensitizer design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume